molecular formula C10H23O3P B14648303 Dipropan-2-yl butylphosphonate CAS No. 52468-61-8

Dipropan-2-yl butylphosphonate

Cat. No.: B14648303
CAS No.: 52468-61-8
M. Wt: 222.26 g/mol
InChI Key: VATNALWEAHYDEF-UHFFFAOYSA-N
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Description

Dipropan-2-yl butylphosphonate is a chemical compound with the molecular formula C12H27O3P. It is a member of the organophosphonate family, which are compounds containing a phosphonate group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dipropan-2-yl butylphosphonate typically involves the reaction of butylphosphonic dichloride with isopropanol under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:

Butylphosphonic dichloride+2IsopropanolDipropan-2-yl butylphosphonate+2HCl\text{Butylphosphonic dichloride} + 2 \text{Isopropanol} \rightarrow \text{this compound} + 2 \text{HCl} Butylphosphonic dichloride+2Isopropanol→Dipropan-2-yl butylphosphonate+2HCl

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Dipropan-2-yl butylphosphonate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form phosphonic acid derivatives.

    Reduction: It can be reduced to form phosphine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions where the isopropyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include alkoxides and amines.

Major Products Formed

    Oxidation: Phosphonic acid derivatives.

    Reduction: Phosphine derivatives.

    Substitution: Various substituted phosphonates depending on the nucleophile used.

Scientific Research Applications

Dipropan-2-yl butylphosphonate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Used as an additive in lubricants and as a flame retardant.

Mechanism of Action

The mechanism of action of Dipropan-2-yl butylphosphonate involves its interaction with specific molecular targets, such as enzymes. It can act as an inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from accessing the active site. This inhibition can occur through various pathways, including competitive, non-competitive, and uncompetitive inhibition.

Comparison with Similar Compounds

Similar Compounds

  • Dibutyl butylphosphonate
  • Diethyl butylphosphonate
  • Dimethyl butylphosphonate

Comparison

Dipropan-2-yl butylphosphonate is unique due to its specific isopropyl groups, which confer distinct steric and electronic properties compared to other similar compounds. These properties can influence its reactivity, binding affinity, and overall effectiveness in various applications.

Properties

CAS No.

52468-61-8

Molecular Formula

C10H23O3P

Molecular Weight

222.26 g/mol

IUPAC Name

1-di(propan-2-yloxy)phosphorylbutane

InChI

InChI=1S/C10H23O3P/c1-6-7-8-14(11,12-9(2)3)13-10(4)5/h9-10H,6-8H2,1-5H3

InChI Key

VATNALWEAHYDEF-UHFFFAOYSA-N

Canonical SMILES

CCCCP(=O)(OC(C)C)OC(C)C

Origin of Product

United States

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